molecular formula C9H20ClNO B1383729 (1-Aminocyclooctyl)methanol hydrochloride CAS No. 2060033-19-2

(1-Aminocyclooctyl)methanol hydrochloride

Cat. No. B1383729
CAS RN: 2060033-19-2
M. Wt: 193.71 g/mol
InChI Key: QICSWPBUNDXDPB-UHFFFAOYSA-N
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Description

“(1-Aminocyclooctyl)methanol hydrochloride” is a chemical compound with the molecular formula C9H20ClNO . It is used in scientific research and has diverse applications, including drug discovery and synthesis, due to its unique properties and reactivity.


Molecular Structure Analysis

The molecular weight of “this compound” is 193.72 . The IUPAC name for this compound is “(1-aminocyclooctyl)methanol; hydrochloride” and its standard InChI is "InChI=1S/C9H19NO.ClH/c10-9(8-11)6-4-2-1-3-5-7-9;/h11H-1-8-10H2;1H" .

Scientific Research Applications

Synthesis and Chemical Applications

(1-Aminocyclooctyl)methanol hydrochloride may have applications in the field of chemical synthesis and as a building block in organic chemistry. For example, similar compounds have been used in the synthesis of amino acid methyl esters, demonstrating their potential utility in producing complex organic molecules. Jiabo Li and Y. Sha (2008) described a method for synthesizing amino acid methyl ester hydrochlorides, emphasizing the compatibility with various amino acids (Li & Sha, 2008). This suggests that this compound could be used in similar synthetic pathways.

Catalyst Development

The compound might also be significant in the development of catalysts for chemical reactions. Salih Ozcubukcu et al. (2009) reported on the synthesis of a tris(triazolyl)methanol ligand and its application as a catalyst in cycloadditions (Ozcubukcu et al., 2009). This indicates the potential role of similar compounds, like this compound, in catalyzing important organic reactions.

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used for detecting and analyzing other substances. Chia-Chi Kuo et al. (2003) developed a method using a derivative for the analysis of methanol via high-performance liquid chromatography (Kuo et al., 2003). This application might be extended to this compound for similar analytical purposes.

Advanced Organic Synthesis

This compound could be used in advanced organic synthesis processes. Ufuk Nusret Karavaizoglu and E. Salamci (2020) demonstrated the synthesis of chloro-aminocyclooctanediol and aminocyclooctanetriol, showing the potential of similar compounds in synthesizing complex organic structures (Karavaizoglu & Salamci, 2020).

properties

IUPAC Name

(1-aminocyclooctyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c10-9(8-11)6-4-2-1-3-5-7-9;/h11H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICSWPBUNDXDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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